Succinate

説明

Role as a Central Metabolic Intermediate in the Tricarboxylic Acid (TCA) Cycle

Succinate is a key intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism. creative-proteomics.comnews-medical.net This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. jumedicine.com Within the mitochondrial matrix, this compound is formed from succinyl-CoA in a reaction catalyzed by the enzyme succinyl-CoA synthetase. creative-proteomics.combyjus.com This particular step is unique in the cycle as it is coupled with a substrate-level phosphorylation event, directly generating a molecule of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP). news-medical.netbyjus.com

Subsequently, this compound is oxidized to fumarate (B1241708) by the enzyme this compound dehydrogenase (SDH). byjus.comkhanacademy.org This oxidation is a critical dehydrogenation reaction where two hydrogen atoms are removed from this compound. proteopedia.org The electrons and protons from this oxidation are transferred to flavin adenine (B156593) dinucleotide (FAD), a cofactor covalently bound to SDH, reducing it to FADH2. jumedicine.comproteopedia.org The regeneration of FAD allows the cycle to continue. proteopedia.org This step is pivotal as it directly links the TCA cycle to the mitochondrial electron transport chain. creative-proteomics.comwikipedia.org

Key Reactions of this compound in the TCA Cycle

| Step | Reactant | Enzyme | Product | Coenzyme Change |

|---|---|---|---|---|

| 5 | Succinyl-CoA | Succinyl-CoA synthetase | This compound | GDP + Pi → GTP (or ADP + Pi → ATP) |

Interplay with the Mitochondrial Electron Transport Chain and Oxidative Phosphorylation

This compound plays a unique and direct role in oxidative phosphorylation, the process that generates the majority of ATP in aerobic organisms. wikipedia.org The enzyme that oxidizes this compound to fumarate in the TCA cycle, this compound dehydrogenase (SDH), is also known as Complex II of the mitochondrial electron transport chain. wikipedia.orgnih.govyoutube.com Unlike other enzymes of the TCA cycle which are soluble in the mitochondrial matrix, SDH is embedded in the inner mitochondrial membrane. jumedicine.comwikipedia.org

This strategic location allows SDH to directly transfer the high-energy electrons from the oxidation of this compound (captured in the form of FADH2) to the electron transport chain. youtube.comwikipedia.org These electrons are passed to ubiquinone (also known as coenzyme Q), reducing it to ubiquinol (B23937). wikipedia.orgnih.gov The electrons then proceed down the remainder of the chain to Complex III and Complex IV, ultimately reducing oxygen to water. wikipedia.org

The flow of electrons from this compound through the electron transport chain contributes to the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient. wikipedia.org This proton-motive force is then harnessed by ATP synthase (Complex V) to produce ATP. While the oxidation of NADH (produced elsewhere in the TCA cycle) by Complex I contributes more to the proton gradient, the contribution from this compound oxidation via Complex II is still a significant source of cellular energy. wikipedia.orgwikipedia.org For every molecule of this compound oxidized, approximately 1.5 to 2 ATP molecules are generated through oxidative phosphorylation. wikipedia.org

Historical Context of this compound Research in Metabolism

The understanding of this compound's role in metabolism is deeply rooted in the foundational discoveries of the 20th century. The Hungarian biochemist Albert Szent-Györgyi played a pivotal role in elucidating the function of dicarboxylic acids, including this compound, in cellular respiration. oup.compas.va In the 1930s, his research on minced pigeon breast muscle revealed that small amounts of this compound, fumarate, and malate (B86768) catalytically stimulated oxygen consumption far beyond what would be expected from their direct oxidation. oup.comencyclopedia.com

This led Szent-Györgyi to propose that these C4-dicarboxylic acids function in a cyclical manner to transfer hydrogen from fuel molecules to the respiratory chain. encyclopedia.comnih.gov His groundbreaking work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1937, laid the essential groundwork for Hans Krebs to later formulate the complete Tricarboxylic Acid Cycle. wikipedia.orgoup.com Szent-Györgyi's experiments were among the first to demonstrate the catalytic and cyclical nature of metabolic pathways, with this compound at the core of these pioneering investigations. pas.va

Timeline of Key Discoveries in this compound Research

| Year | Researcher/Group | Key Finding |

|---|---|---|

| 1920s-1930s | Albert Szent-Györgyi | Discovered the catalytic role of C4 dicarboxylic acids (including this compound) in cellular respiration. pas.va |

| 1937 | Albert Szent-Györgyi | Awarded the Nobel Prize for his discoveries related to cellular respiration, including the function of fumaric acid. oup.com |

| 1937 | Hans Krebs | Postulated the complete Tricarboxylic Acid (TCA) Cycle, incorporating Szent-Györgyi's findings on this compound. nih.gov |

Expanding Roles of this compound Beyond Canonical Metabolism

For decades, this compound was primarily viewed as a metabolic intermediate confined to the mitochondria. frontiersin.orgnih.gov However, research in the 21st century has unveiled that this compound also functions as a potent signaling molecule, both inside and outside the cell, linking cellular metabolism to a variety of physiological and pathological processes. frontiersin.orgnih.gov This has broadened the understanding of this compound from a simple metabolite to a key regulator in cellular communication. nih.gov

One of the most significant discoveries was the identification of a specific cell-surface G-protein coupled receptor for this compound, known as this compound Receptor 1 (SUCNR1), formerly GPR91. nih.govuliege.be When this compound accumulates and is released from cells, it can bind to and activate SUCNR1 on target cells, triggering intracellular signaling cascades. frontiersin.orgwikipedia.org This this compound-SUCNR1 signaling axis has been implicated in a wide range of processes, including the regulation of blood pressure, renin release in the kidney, inflammation, and immune responses. uliege.bee-enm.org

Furthermore, intracellular accumulation of this compound can have profound signaling consequences. Under conditions such as hypoxia (low oxygen) or inflammation, disruptions in the TCA cycle can lead to an increase in cytosolic this compound levels. nih.gov This accumulated this compound can inhibit the activity of prolyl hydroxylase enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gove-enm.org HIF-1α is a key transcription factor that orchestrates cellular responses to hypoxia and inflammation. frontiersin.org this compound is also involved in post-translational modifications of proteins through a process called succinylation, which can regulate the activity of various enzymes. nih.gove-enm.org These expanding roles highlight this compound as a critical signaling hub at the interface of metabolism and cellular function. frontiersin.orgnih.gov

Structure

3D Structure

特性

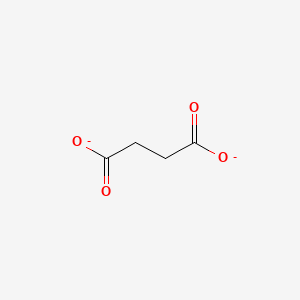

IUPAC Name |

butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036772 | |

| Record name | Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-14-4 | |

| Record name | Succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinate dianion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, ion(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINATE DIANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ326AG789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Succinate Metabolism and Homeostasis

Biosynthesis Pathways of Succinate

This compound is synthesized through several metabolic routes, with the TCA cycle being a primary source under normal physiological conditions frontiersin.org. However, under specific metabolic alterations or stress conditions, alternative pathways contribute significantly to this compound accumulation frontiersin.org.

Tricarboxylic Acid Cycle Turnover (Succinyl-CoA Synthetase, α-Ketoglutarate Dehydrogenase)

Within the mitochondrial matrix, the TCA cycle is a central pathway for energy production nih.gov. This compound is generated in the TCA cycle through a two-step process starting from α-ketoglutarate. First, α-ketoglutarate is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex frontiersin.orglibretexts.org. This reaction releases CO₂ and reduces NAD⁺ to NADH nih.gov. Subsequently, succinyl-CoA is converted to this compound by the enzyme succinyl-CoA synthetase (also known as this compound thiokinase) nih.govfrontiersin.orglibretexts.org. This step involves the cleavage of the high-energy thioester bond of succinyl-CoA, which is coupled to the phosphorylation of GDP (or ADP in some organisms) to GTP (or ATP), representing the only substrate-level phosphorylation in the TCA cycle libretexts.orgwikipedia.org.

The oxidative branch of the TCA cycle also represents a pathway for succinic acid production, converting acetyl-CoA and oxaloacetate into succinic acid through a series of enzymatic steps including citrate (B86180) synthetase, aconitase, isocitrate dehydrogenase, and succinyl-CoA synthetase frontiersin.org.

Alternative Metabolic Sources of this compound Accumulation

Under specific conditions, such as hypoxia, inflammation, or metabolic reprogramming in cancer cells, this compound can accumulate through pathways other than the standard oxidative TCA cycle frontiersin.orgmdpi.com. These alternative routes become particularly important when the normal flux through the TCA cycle is altered.

Reverse Activity of this compound Dehydrogenase (SDH)

This compound dehydrogenase (SDH), also known as respiratory complex II, is a key enzyme in both the TCA cycle and the mitochondrial electron transport chain (ETC) wikipedia.orgfrontiersin.org. Under normal conditions, SDH oxidizes this compound to fumarate (B1241708), transferring electrons to ubiquinone frontiersin.org. However, under conditions of low oxygen availability (hypoxia or ischemia) or when electron transport downstream of Complex II is inhibited (e.g., at Complex III or IV), SDH can operate in reverse frontiersin.orgmdpi.combiorxiv.org. In this reverse reaction, SDH reduces fumarate to this compound, utilizing electrons from the reduced ubiquinone pool (ubiquinol, QH₂) frontiersin.orgmdpi.combiorxiv.org. This reverse activity is a significant contributor to this compound accumulation during ischemia and other conditions that impair oxidative phosphorylation nih.govresearchgate.net. The accumulation of fumarate can drive this reverse reaction, further enhancing this compound generation wikipedia.org.

Purine (B94841) Nucleotide Cycle

The purine nucleotide cycle is a metabolic pathway that plays a role in regulating adenine (B156593) nucleotide levels and producing fumarate wikipedia.org. This cycle involves the deamination of adenosine (B11128) monophosphate (AMP) to inosine (B1671953) monophosphate (IMP), followed by the conversion of IMP to adenylothis compound, and finally the cleavage of adenylothis compound to AMP and fumarate wikipedia.org. The fumarate produced by the purine nucleotide cycle can then enter the TCA cycle and be converted to malate (B86768), and subsequently, under conditions favoring reverse SDH activity, contribute to this compound accumulation nih.govwikipedia.org. Studies using ¹³C-labeled aspartate have indicated that the purine nucleotide cycle can contribute to this compound production during ischemia nih.gov.

Malate/Aspartate Shuttle

The malate/aspartate shuttle is a system that transports reducing equivalents across the inner mitochondrial membrane wikipedia.org. It involves the interconversion of malate and oxaloacetate in both the cytosol and the mitochondrial matrix, linked by the transamination of aspartate and glutamate (B1630785) wikipedia.org. Under certain conditions, such as ischemia, a partial reversal of the malate/aspartate shuttle can occur, leading to an increase in mitochondrial fumarate nih.gov. This elevated fumarate pool can then serve as a substrate for the reverse activity of SDH, contributing to this compound accumulation nih.gov.

Glutamine-Dependent Anaplerosis and Reductive Carboxylation

Glutamine is an important fuel source for various cells, particularly under conditions of high energy demand or altered metabolism, such as in activated immune cells or cancer cells frontiersin.orgmdpi.com. Glutamine can enter the TCA cycle through a process called anaplerosis, which replenishes TCA cycle intermediates nih.govfrontiersin.org. Glutamine is converted to glutamate, then to α-ketoglutarate, which enters the TCA cycle nih.govfrontiersin.org. Under certain conditions, particularly when oxidative TCA cycle activity is suppressed (e.g., due to hypoxia or metabolic reprogramming), α-ketoglutarate can be reductively carboxylated to isocitrate, a reversal of a typical TCA cycle step frontiersin.org. This reductive pathway, supported by glutamine metabolism, can lead to the net synthesis and accumulation of this compound, bypassing the conventional oxidative steps of the TCA cycle frontiersin.orgwikipedia.org. This glutamine-dependent anaplerosis and reductive carboxylation pathway has been identified as a significant source of this compound accumulation in various cellular contexts frontiersin.orgwikipedia.org.

Here is a summary of the this compound biosynthesis pathways:

| Pathway | Key Enzymes Involved | Conditions Favoring this compound Production |

| Tricarboxylic Acid Cycle Turnover (Oxidative Branch) | α-Ketoglutarate Dehydrogenase, Succinyl-CoA Synthetase | Normal physiological conditions, aerobic metabolism |

| Reverse Activity of this compound Dehydrogenase (SDH) | This compound Dehydrogenase (Complex II) | Hypoxia, ischemia, inhibition of ETC Complexes III/IV, fumarate accumulation |

| Purine Nucleotide Cycle (indirect contribution via fumarate) | AMP deaminase, Adenylothis compound synthetase, Adenylosuccinase | Conditions of high ATP turnover, ischemia |

| Malate/Aspartate Shuttle (indirect contribution via fumarate) | Malate dehydrogenase, Aspartate aminotransferase (in reverse) | Ischemia |

| Glutamine-Dependent Anaplerosis and Reductive Carboxylation | Glutaminase, Glutamate dehydrogenase, Isocitrate dehydrogenase (in reverse) | Hypoxia, metabolic reprogramming, immune cell activation, cancer |

Here is a table detailing research findings related to this compound accumulation in specific conditions:

| Condition | Observed this compound Level Change | Contributing Pathways | Key Research Findings |

| Ischemia | Increased | Reverse SDH activity, Purine Nucleotide Cycle, Malate/Aspartate Shuttle | Ischemic this compound accumulation is a universal metabolic signature in various tissues and drives mitochondrial ROS production upon reperfusion nih.gov. ¹³C-aspartate infusion increased ¹³C-succinate in ischemic myocardium nih.gov. |

| Inflammatory Macrophage Activation (by LPS) | Increased | Glutamine metabolism via α-ketoglutarate, GABA shunt | Activation induces a metabolic shift towards glycolysis and increases this compound despite TCA downregulation wikipedia.org. Elevated this compound enhances ubiquinone reduction, leading to reverse electron transport and ROS production frontiersin.org. |

| Cancer (Warburg Effect) | Increased | Alterations in TCA cycle, excess glutamine/GABA, mutations in TCA cycle enzymes (IDH, FH) | This compound accumulates in larger amounts and contributes to cancer growth mdpi.com. Anaerobic pathways of αKG/aspartate metabolism can yield this compound mdpi.com. This compound accumulation can induce overexpression of its receptor mdpi.com. |

| Hypoxia | Increased | Reverse SDH activity | SDH activity diminishes, leading to reversal of electron flow and enabling fumarate to serve as the terminal electron acceptor, resulting in this compound accumulation frontiersin.org. This compound accumulates in various tissues during hypoxia biorxiv.org. |

| Kidney Ischemia | Increased | Reversal of this compound dehydrogenase (Complex II) | Accumulation of succinic acid occurs in the kidney upon an ischemic event due to oxygen deprivation hampering oxidative phosphorylation researchgate.net. |

| Exercising Skeletal Muscle | Increased | Purine nucleotide cycle (via fumarate) | High ATP consumption and low ATP reservoir increase protein catabolism and IMP salvage, leading to increased AMP and IMP, which enter the purine nucleotide cycle to produce fumarate and subsequently ATP via oxidative phosphorylation wikipedia.org. |

Gamma-Aminobutyric Acid (GABA) Shunt

The Gamma-Aminobutyric Acid (GABA) shunt provides an alternative metabolic route that bypasses two steps of the canonical TCA cycle, specifically those catalyzed by α-ketoglutarate dehydrogenase and succinyl-CoA synthetase. pnas.org This pathway plays a crucial role in the degradation of glutamate to this compound. ontosight.ai

The GABA shunt involves a series of enzymatic reactions. First, glutamate is converted to GABA by the enzyme glutamate decarboxylase (GAD). ontosight.ai This reaction is irreversible and in plants, its activity can be regulated by Ca2+/calmodulin and pH changes. pnas.orgfrontiersin.org GABA is then transported into the mitochondria, where it is catabolized by GABA transaminase (GABA-T) to form succinic semialdehyde (SSA). ontosight.aifrontiersin.org Finally, succinic semialdehyde dehydrogenase (SSADH) oxidizes SSA to this compound, coupled with NADH production. pnas.orgontosight.aifrontiersin.org

The GABA shunt can supply NADH and/or this compound to the mitochondrial electron transport chain, particularly under conditions where the TCA cycle and respiration are impaired, and reactive oxygen species (ROS) are increased. frontiersin.org In plants, the GABA shunt's activity is significantly enhanced in response to various biotic and abiotic stresses, suggesting a role in stress adaptation. pnas.org Light also appears to activate the GABA shunt in plants, leading to this compound production under conditions where metabolic flow through the 2-oxoglutarate dehydrogenase complex is suppressed. mdpi.com

Microbial Contributions to this compound Pool (e.g., Gut Microbiota)

Beyond host cell metabolism, the gut microbiota significantly contributes to the this compound pool, particularly in the distal gastrointestinal tract. mdpi.comnih.gov Gut microbes produce this compound in large amounts during the bacterial fermentation of dietary fiber. mdpi.com Studies comparing germ-free mice with conventional mice have shown that fecal this compound levels are almost undetectable in the former, indicating that gut microbes are the predominant source of luminal this compound at steady-state. mdpi.comnih.gov

Major producers of this compound in the mammalian gut include bacteria belonging to the Bacteroidetes phylum, which are abundant in the human gut microbiome. mdpi.com Other bacteria, such as Prevotella spp. and some bacteria within the Negativicutes class of Firmicutes (e.g., Phascolarctobacterium succinatutens), are also known to produce this compound. mdpi.comnih.gov Some bacteria, like Phascolarctobacterium succinatutens, have the capacity to convert this compound to propionate (B1217596), a major short-chain fatty acid (SCFA). mdpi.comnih.gov This conversion contributes to the relatively low concentrations of this compound typically detected in the gut lumen, as it is rapidly utilized as an intermediate in propionate production. mdpi.comnih.gov

The balance between this compound-producing and this compound-consuming bacteria is important for maintaining gut microbiota stability. mdpi.com Dietary interventions can alter the composition of the gut microbiota, affecting this compound production. nih.gov For instance, high intake of fat, protein, and fiber can promote the colonization of this compound-producing bacteria, leading to increased this compound production. nih.gov Elevated this compound levels in the gut lumen have been associated with microbiome disturbances (dysbiosis) and inflammatory bowel disease (IBD). mdpi.comnih.gov

While this compound is primarily considered an intermediate, gut microbiota-produced this compound can influence host homeostasis and potentially modulate inflammation. nih.gov It can act as a signaling molecule and contribute to metabolic cross-feeding interactions within the gut microbial community. mdpi.comnih.gov

This compound Catabolism and Oxidation by this compound Dehydrogenase (Complex II)

This compound catabolism primarily occurs through its oxidation to fumarate, a reaction catalyzed by the enzyme this compound dehydrogenase (SDH). mdpi.comwikipedia.orgmdpi.com SDH is a crucial enzyme that holds a dual role: it is both a component of the TCA cycle and Complex II of the mitochondrial electron transport chain (ETC). mdpi.commdpi.commedlink.comfrontiersin.org

Within the TCA cycle, SDH catalyzes the stereospecific dehydrogenation of this compound to fumarate. medlink.comlibretexts.org This reaction is a two-electron, two-proton process. libretexts.org As Complex II of the ETC, SDH links the TCA cycle to oxidative phosphorylation. medlink.comresearchgate.net It accepts electrons generated from the oxidation of this compound and transfers them to ubiquinone (coenzyme Q), reducing it to ubiquinol (B23937) (CoQH2). mdpi.commedlink.comlibretexts.orgnih.gov This electron transfer occurs through a series of redox centers within Complex II, including a covalently bound flavin adenine dinucleotide (FAD) cofactor in the SDHA subunit and iron-sulfur clusters in the SDHB subunit. mdpi.commdpi.commedlink.comresearchgate.net

Unlike Complexes I, III, and IV of the ETC, Complex II does not directly pump protons across the inner mitochondrial membrane, thus contributing less to the proton gradient that drives ATP synthesis compared to Complex I. nih.govaklectures.com However, its activity is essential for feeding electrons from this compound into the respiratory chain. mdpi.comlibretexts.org

Under normal conditions, this compound is rapidly oxidized by SDH. nih.gov However, under specific stress conditions or metabolic alterations, such as hypoxia or SDH inhibition, this compound can accumulate. mdpi.commdpi.comnih.gov This accumulation can lead to the reversal of electron transport through Complex I, potentially increasing the production of reactive oxygen species (ROS). wikipedia.orgmdpi.comnih.gov

SDH is a heterotetrameric enzyme composed of four subunits: SDHA, SDHB, SDHC, and SDHD. mdpi.commedlink.commdpi.com SDHA contains the this compound binding site and the FAD cofactor. medlink.com SDHB contains the iron-sulfur clusters. medlink.com SDHC and SDHD are hydrophobic membrane anchor subunits that are embedded in the inner mitochondrial membrane and are involved in ubiquinone binding and reduction. mdpi.commdpi.commedlink.commdpi.com

Inhibition of SDH by certain compounds, such as this compound dehydrogenase inhibitors (SDHIs) used as fungicides, can disrupt carbon metabolism and cellular respiration, leading to this compound accumulation. mdpi.comencyclopedia.pub

Transport Mechanisms of this compound

Given its charged nature at physiological pH, this compound's ability to freely cross cellular membranes is limited, necessitating specific transport mechanisms for its movement between cellular compartments and across the plasma membrane. nih.govnih.gov

Mitochondrial Dicarboxylate Carrier (DIC)

The mitochondrial dicarboxylate carrier (DIC), encoded by the SLC25A10 gene in humans, is an integral membrane protein located in the inner mitochondrial membrane. nih.govwikipedia.orgnih.govabcam.com It catalyzes the transport of dicarboxylates, including this compound, across this membrane. nih.govwikipedia.orgnih.govabcam.comuniprot.org

The DIC primarily functions as an electroneutral antiporter, facilitating the exchange of dicarboxylates such as this compound and malate for inorganic phosphate, sulfate, or thiosulfate. wikipedia.orgnih.govabcam.comuniprot.org This exchange mechanism is crucial for supplying substrates to various metabolic pathways, including the Krebs cycle, gluconeogenesis, urea (B33335) synthesis, fatty acid synthesis, and sulfur metabolism. wikipedia.orgabcam.comuniprot.org For instance, the DIC can supply the Krebs cycle with cytoplasmic this compound (or malate) in exchange for phosphate, resulting in a net uptake of this compound into the mitochondria. mdpi.com

The DIC is particularly abundant in metabolically active tissues such as the liver and kidney, with lower levels found in other tissues like the lung, spleen, heart, and brain. wikipedia.orgnih.govabcam.com Its function is vital for maintaining metabolic equilibrium and contributing to ATP synthesis by linking different metabolic routes. abcam.com

Dysfunction of the mitochondrial dicarboxylate carrier has been linked to metabolic conditions, including certain forms of mitochondrial myopathy and renal tubular acidosis. abcam.com

Voltage-Dependent Anion Channels (VDACs)

Voltage-dependent anion channels (VDACs) are porin proteins found in the outer mitochondrial membrane. arvojournals.org VDACs play a significant role in controlling the metabolic cross-talk between mitochondria and the rest of the cell by allowing the passage of various metabolites, including this compound, across the outer mitochondrial membrane. nih.govfrontiersin.org

VDACs facilitate the entry of metabolites such as pyruvate (B1213749), malate, this compound, nucleotides, and NADH into the mitochondria and the exit of newly formed molecules. frontiersin.org While primarily known for their role in the transport of anions, VDACs are also permeable to cations, including Ca2+, and contribute to cellular Ca2+ homeostasis. arvojournals.orgfrontiersin.org

Under conditions where mitochondrial this compound levels accumulate, VDACs can facilitate the transport of this excess this compound into the cytosol. nih.govresearchgate.net VDAC1, a specific isoform, is highly permeable to Ca2+ and modulates its accessibility to the mitochondrial intermembrane space, which in turn can influence energy metabolism by affecting TCA cycle enzymes. frontiersin.org Interactions between VDAC and other proteins, such as those involved in Ca2+ transport, highlight VDAC's role in Ca2+-regulated cellular activities. frontiersin.org

Extracellular Release and Uptake

This compound can also be released from cells into the extracellular space and subsequently taken up by other cells. The release of this compound from the cytosol to the extracellular environment can be mediated by various transporters. pnas.orgfrontiersin.orgmdpi.commdpi.comresearchgate.net

One mechanism involves monocarboxylate transporters (MCTs), particularly MCT1. biorxiv.orgfapesp.br While primarily known for transporting monocarboxylates like lactate (B86563) and pyruvate, MCT1 has been shown to transport this compound in its monocarboxylate form. biorxiv.org This transport is proton-linked and is influenced by the concentration gradient of the carboxylate and protons. biorxiv.org Intracellular acidification, for example, in response to metabolic perturbations like exercise or hypoxia, can lead to the protonation of a portion of the intracellular this compound pool, converting it to a monocarboxylate form that can be transported by MCT1. biorxiv.orgfapesp.br Research has shown that MCT1 is involved in this compound export from muscle cells during exercise. fapesp.br

Extracellular this compound can also be reabsorbed by cells via specific transporters. The solute carrier family 13 (SLC13) transporters are involved in the uptake of extracellular this compound. researchgate.net This uptake can be further facilitated by MCTs. researchgate.net Organic anion transporters (OATs) have also been implicated in the transport and oxidation of this compound by certain cells. capes.gov.br

The release and uptake of this compound highlight its role not only as an intracellular metabolite but also as a potential signaling molecule that can act on neighboring cells or at a distance. mdpi.comnih.govwikipedia.orgresearchgate.net Extracellular this compound can activate specific surface receptors, such as this compound receptor 1 (SUCNR1), which can influence various cellular processes, including inflammation. mdpi.comnih.govfrontiersin.orgresearchgate.net

Succinate As a Signaling Molecule and Its Receptors

Succinate Receptor 1 (SUCNR1 / GPR91) Signaling

Extracellular this compound acts as a signaling molecule by binding to and activating this compound Receptor 1 (SUCNR1), also known as GPR91. wikipedia.orgwikipedia.org SUCNR1 is a G protein-coupled receptor (GPCR) expressed in various tissues, including the kidney, liver, spleen, adipose tissue, and immune cells. wikipedia.orguliege.benovusbio.comfrontiersin.orgguidetopharmacology.org Its activation by this compound triggers a range of downstream signaling events. uliege.be

G-Protein Coupled Receptor (GPCR) Activation (Gq and Gi Pathways)

SUCNR1 is known to couple with both Gi and Gq protein families. uliege.benovusbio.comguidetopharmacology.orgresearchgate.net Activation of SUCNR1 by this compound leads to the dissociation of the trimeric G protein into its α subunit and a βγ dimer, initiating downstream cascades. researchgate.netlu.se The specific pathways activated can be cell and context-dependent. mdpi.comnih.gov

Downstream Signaling Cascades (e.g., PKC, MAPK, cAMP, Calcium Mobilization)

Activation of SUCNR1 through the Gq pathway typically leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). lu.se IP3 then triggers the release of intracellular calcium from the endoplasmic reticulum stores, increasing intracellular calcium levels. researchgate.netlu.semdpi.commdpi.com DAG, along with calcium, can activate Protein Kinase C (PKC). researchgate.netlu.se

The Gi pathway, upon activation by SUCNR1, primarily leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. uliege.beresearchgate.netlu.sefrontiersin.org

SUCNR1 activation also commonly leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). uliege.beresearchgate.netmdpi.comfrontiersin.org This activation can be mediated through the Gi pathway, potentially via the βγ dimer. uliege.be

Summary of SUCNR1 Downstream Signaling:

| Pathway | Primary Effect | Downstream Components Involved |

| Gq | Increased intracellular Ca²⁺ | PLC, IP3, DAG, PKC |

| Gi | Decreased intracellular cAMP | Adenylyl Cyclase (AC) |

| Gq and/or Gi | MAPK activation (ERK1/2) | ERK1/2 |

| Gs (less common) | Increased cAMP, PKA activation | Adenylyl Cyclase (AC), PKA (Observed in some contexts) uliege.befrontiersin.org |

Note: The coupling to Gs and subsequent increase in cAMP has been observed in some cell types like cardiomyocytes, suggesting context-dependent signaling. uliege.befrontiersin.org

Role in Intercellular Communication and Metabolic Crosstalk

Extracellular this compound and its receptor SUCNR1 play a crucial role in intercellular communication, acting as a link between cellular metabolism and the extracellular environment. wikipedia.orgnih.gov Under conditions of metabolic perturbation, such as hypoxia or inflammation, cells can release this compound, signaling their metabolic state to neighboring cells. wikipedia.orgresearchgate.netcam.ac.uk This metabolic crosstalk mediated by the this compound-SUCNR1 axis influences various physiological and pathophysiological processes, including immune responses, inflammation, tissue repair, and angiogenesis. frontiersin.orguliege.beresearchgate.netcam.ac.ukmdpi.com For instance, this compound released by immune cells can modulate the activity of other immune cells via SUCNR1. frontiersin.orgresearchgate.nettandfonline.com

Intracellular Signaling Roles of this compound

Beyond its role as an extracellular signaling molecule, this compound also functions as an intracellular signal, primarily by influencing the activity of α-ketoglutarate-dependent dioxygenases. wikipedia.orgresearchgate.netnih.gov

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Intracellular this compound can accumulate in the cytosol, particularly when the activity of this compound dehydrogenase (SDH), the enzyme that converts this compound to fumarate (B1241708) in the TCA cycle, is impaired. wikipedia.orgresearchgate.netresearchgate.net Elevated cytosolic this compound acts as a competitive inhibitor of a family of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net These enzymes require α-KG as a co-substrate for their activity. nih.govbiorxiv.org this compound's structural similarity to α-KG allows it to bind to the active site of these enzymes, thereby inhibiting their function. nih.govresearchgate.net

Prolyl Hydroxylase Domain (PHD) Enzymes and Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization

A key group of α-KG-dependent dioxygenases inhibited by this compound are the Prolyl Hydroxylase Domain (PHD) enzymes. wikipedia.orguliege.benovusbio.commdpi.comfrontiersin.orgnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.orgembopress.org Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the hypoxia-inducible factor-1α (HIF-1α) subunit. nih.govfrontiersin.org This hydroxylation is essential for the recognition and ubiquitination of HIF-1α by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its proteasomal degradation. nih.govfrontiersin.org

When this compound accumulates, it inhibits PHD activity by competing with α-KG. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net This inhibition prevents the hydroxylation of HIF-1α, thereby stabilizing the protein even in the presence of oxygen. wikipedia.orgresearchgate.netresearchgate.netuliege.bemdpi.comfrontiersin.orgnih.govnih.govnih.govnih.govfrontiersin.orgembopress.orgnih.gov The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes containing hypoxia-response elements (HREs). mdpi.comresearchgate.netnih.gov This phenomenon, where HIF-1α is stabilized under normoxic conditions due to metabolic alterations like this compound accumulation, is sometimes referred to as "pseudohypoxia". mdpi.comnih.govnih.govfrontiersin.org The downstream effects of HIF-1α stabilization include the induction of genes involved in glycolysis, angiogenesis, and inflammation. mdpi.comnih.gov

Summary of this compound's Intracellular Signaling via PHD Inhibition:

| Metabolite/Enzyme | Role | Effect of this compound Accumulation | Outcome |

| This compound | Inhibitor of α-KG-dependent dioxygenases | Increased levels | Inhibition of PHDs |

| α-Ketoglutarate | Co-substrate for PHDs | Competitive inhibition by this compound | Reduced PHD activity |

| PHD Enzymes | Hydroxylate HIF-1α for degradation in normoxia | Inhibited by this compound | Reduced HIF-1α hydroxylation |

| HIF-1α | Transcription factor regulating hypoxia-responsive genes | Stabilization | Increased transcription of target genes |

Ten-Eleven Translocation (TET) Enzymes (DNA Demethylation)

This compound is known to influence epigenetic modifications, particularly DNA demethylation, through its interaction with Ten-Eleven Translocation (TET) enzymes. TET proteins are dioxygenases that require alpha-ketoglutarate (B1197944) (αKG) as a cofactor to oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation. mdpi.comfrontiersin.org

This compound acts as a competitive inhibitor of αKG-dependent dioxygenases, including TET enzymes. mdpi.com This inhibition occurs because this compound is a product of the TET enzymatic reaction, where αKG is converted to this compound and CO₂ during the oxidation of 5mC. mdpi.comfrontiersin.org The accumulation of this compound can therefore inhibit TET activity, leading to diminished formation of 5hmC and potentially resulting in DNA hypermethylation in specific genomic regions where TET proteins are active. mdpi.comresearchgate.net This disruption of epigenetic homeostasis by this compound-mediated TET inhibition has been implicated in various processes, including developmental pathways and the maintenance of cell lineage stability. scientificarchives.com

Research has shown that conditions leading to this compound accumulation, such as the loss of mitochondrial superoxide (B77818) dismutase (MnSOD) which can decrease SDH activity, result in reduced TET enzyme activity and corresponding changes in DNA methylation patterns. scientificarchives.combiorxiv.org While the expected outcome of TET inhibition is DNA hypermethylation, studies have also observed unexpected patterns, such as clustered DNA hypomethylation, highlighting the complexity of this regulatory mechanism. mdpi.com

Jumonji C (JmjC) Domain-Containing Histone Demethylases

Similar to TET enzymes, Jumonji C (JmjC) domain-containing proteins are a large family of histone demethylases that also function as Fe(II)- and αKG-dependent dioxygenases. nih.govnih.govportlandpress.compromega.commdpi.com These enzymes catalyze the removal of methyl marks from lysine (B10760008) residues on histone proteins through a hydroxylation reaction. nih.govnih.gov In this process, αKG, molecular oxygen, and Fe(II) are utilized, producing this compound and CO₂ as byproducts. nih.govnih.govportlandpress.com

As this compound is a product of the JmjC demethylase reaction, its accumulation can lead to product inhibition of these enzymes. scientificarchives.com This inhibition impacts histone demethylation, a key epigenetic mechanism that regulates gene transcription. nih.govmdpi.com By inhibiting JmjC demethylases, this compound can influence the epigenetic landscape and alter gene expression patterns. wikipedia.org The activity of JmjC demethylases is sensitive to the availability of oxygen and the αKG:this compound ratio. scientificarchives.comportlandpress.com An altered balance, such as an increase in this compound levels, can therefore impair their function.

Induction of Reactive Oxygen Species (ROS) Production

This compound is a significant contributor to the production of reactive oxygen species (ROS), particularly under conditions of metabolic stress or altered mitochondrial function. nih.govfrontiersin.orgmdpi.comcam.ac.ukroyalsocietypublishing.org ROS production linked to this compound is often associated with ischemia-reperfusion injury, where this compound accumulates during oxygen deprivation and is rapidly oxidized upon reoxygenation, leading to a burst of ROS. mdpi.comcam.ac.ukroyalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Reverse Electron Transport (RET) at Mitochondrial Complex I

A major mechanism by which this compound induces ROS production is through reverse electron transport (RET) at mitochondrial complex I. mdpi.comnih.govdsmz.dewikipedia.orgwikipedia.orgatamanchemicals.comresearchgate.net Under normal conditions, electrons flow through the electron transport chain (ETC) from complex I (oxidizing NADH) and complex II (oxidizing this compound) to ubiquinone, and then through complex III and complex IV to reduce oxygen. royalsocietypublishing.org This process generates a proton motive force used for ATP synthesis.

However, when this compound levels are high and the ubiquinone pool is highly reduced, particularly in the presence of a high mitochondrial membrane potential, electrons from ubiquinol (B23937) can be driven backward through complex I. wikipedia.orgmdpi.comembopress.orgportlandpress.com This RET at complex I leads to the reduction of NAD⁺ to NADH and, crucially, results in the generation of significant amounts of ROS, primarily superoxide. wikipedia.orgresearchgate.netmdpi.comembopress.org The flavin mononucleotide (FMN) site in complex I has been identified as a site for one-electron reduction of oxygen, contributing to superoxide formation during RET. wikipedia.org

This compound-driven RET is considered a major source of mitochondrial ROS production, especially in conditions like ischemia-reperfusion. mdpi.comcam.ac.uknih.govwikipedia.org While high this compound concentrations are often associated with significant RET-driven ROS, studies also suggest that RET can occur and contribute to ROS even when NADH is in a reduced state, particularly when both this compound and NADH-linked substrates are present. portlandpress.com The magnitude of RET-induced ROS production can be influenced by factors such as mitochondrial membrane potential and substrate availability. portlandpress.complos.org

Mitochondrial Superoxide Generation

This compound oxidation by this compound dehydrogenase (SDH), also known as mitochondrial complex II, is directly linked to mitochondrial superoxide generation. atamanchemicals.comwikipedia.orgmdpi.com While the highest rates of superoxide production are often observed with this compound-driven RET at complex I, complex II itself can also contribute to ROS production. mdpi.comtandfonline.com

At high this compound concentrations, complex II primarily contributes to ROS indirectly via RET at complex I. tandfonline.com However, at lower, more physiological this compound concentrations, complex II can directly generate ROS. tandfonline.com This can occur when the flavin adenine (B156593) dinucleotide (FAD) within complex II is reduced by this compound, and oxygen reacts with the reduced FAD at the this compound binding site, particularly if electron transport downstream of complex II is limited. tandfonline.com

The rate of superoxide production by SDH is influenced by the enzyme's reduction level rather than solely the rate of electron flux. mdpi.com SDH's ability to operate in both reduced and oxidized states impacts the redox status of its centers, which in turn controls superoxide production. mdpi.com this compound accumulation and its subsequent oxidation by SDH are key drivers of mitochondrial ROS production, contributing to oxidative stress and cellular damage in various pathological conditions. cam.ac.ukroyalsocietypublishing.orgnih.gov

Post-Translational Modifications: Succinylation of Proteins

This compound can also directly modify proteins through a post-translational modification called succinylation. wikipedia.orgnih.govmdpi.comdsmz.de Protein succinylation involves the covalent attachment of a succinyl group to lysine residues on proteins. This modification can alter protein structure, function, and interactions, thereby impacting various cellular processes.

Succinyl-CoA, a derivative of this compound, is the likely donor of the succinyl group for this modification. Elevated levels of this compound, particularly within the mitochondria where succinyl-CoA is generated, can lead to increased protein succinylation. This suggests a direct link between the metabolic state of the cell, reflected in this compound levels, and the regulation of protein function through succinylation.

Cellular and Molecular Regulation by Succinate

Regulation of Gene Expression and Transcriptional Programs

Elevated intracellular succinate concentrations can significantly alter gene expression and transcriptional programs. A key mechanism involves the inhibition of α-ketoglutarate-dependent dioxygenases, a family of enzymes that includes prolyl hydroxylases (PHDs). mdpi.comoup.com PHDs regulate the stability of hypoxia-inducible factor 1-alpha (HIF-1α). oncotarget.commdpi.com Under normal oxygen conditions, PHDs hydroxylate HIF-1α, marking it for proteasomal degradation. oncotarget.comjci.org However, accumulated this compound competitively inhibits PHDs, leading to the stabilization and activation of HIF-1α, even in the presence of oxygen, a state referred to as "pseudohypoxia". oncotarget.commdpi.comnih.gov

Activated HIF-1α translocates to the nucleus and binds to hypoxia response elements (HREs) in target genes, upregulating the expression of numerous genes involved in energy metabolism, particularly glycolytic enzymes, as well as genes related to angiogenesis and cell proliferation. oncotarget.commdpi.com For example, this compound-induced HIF-1α stabilization promotes the production of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) in macrophages. nih.govnih.gov Studies in airway epithelial cells following lung injury also indicate that HIF-1α-regulated reduction in SDHA promotes extracellular this compound production, which in turn directly induces inflammation through the this compound receptor 1 (SUCNR1). jci.org Furthermore, research has shown that this compound can elicit neovascularization by upregulating vascular endothelial growth factor (VEGF) expression through a HIF-independent pathway involving the activation of extracellular regulated kinase (ERK) 1/2 and signal transducer and activator of transcription 3 (STAT3) via SUCNR1. oncotarget.commdpi.com

Impact on Epigenetic Landscape and Chromatin Remodeling

This compound acts as an "epigenetic hacker" by inhibiting α-ketoglutarate-dependent enzymes involved in epigenetic regulation, specifically histone demethylases and the ten-eleven translocase (TET) family of DNA demethylases. oncotarget.combiorxiv.orgresearchgate.net These enzymes require α-ketoglutarate as a cofactor for their activity. biorxiv.orgresearchgate.net this compound, being structurally similar to α-ketoglutarate, can competitively inhibit these enzymes, leading to altered DNA and histone methylation patterns. oup.combiorxiv.orgresearchgate.netresearchgate.net

Inhibition of histone demethylases by elevated this compound levels can lead to increased methylation of histone tails, profoundly affecting chromatin structure and function. oup.com This can impact transcriptional activation or repression depending on the specific histone modification and its location. oup.com Similarly, the inhibition of TET enzymes, which catalyze the oxidation of 5-methylcytosine (B146107) (5-mC) to 5-hydroxymethylcytosine (B124674) (5-hmC), disrupts DNA demethylation. biorxiv.orgresearchgate.net This can result in DNA hypermethylation, which has been observed in cells with mutations in SDH tumor suppressors. oncotarget.combiorxiv.orgresearchgate.net Such epigenetic alterations can contribute to aberrant gene expression and have been implicated in cellular transformation and tumorigenesis. oncotarget.combiorxiv.orgresearchgate.netresearchgate.net Studies have shown that this compound inhibits JmjC-domain containing histone demethylases (JHDMs) in both yeast and human cells. oup.comresearchgate.netoup.com

Modulation of Cellular Proliferation, Differentiation, and Apoptosis

This compound influences key cellular processes such as proliferation, differentiation, and apoptosis. Elevated this compound levels have been shown to decrease the proliferation and differentiation potential of adipose-derived stem cells (ADSCs). tandfonline.comnih.gov Transcriptome analysis of ADSCs with this compound accumulation revealed suppressed mitochondrial biogenesis and metabolism, enhanced cellular apoptosis and senescence, and reduced DNA replication and repair, alongside upregulated inflammatory pathways. tandfonline.comnih.gov

Research on vitamin E this compound (α-tocopheryl this compound) has demonstrated its ability to inhibit the proliferation and induce apoptosis of malignant cells in vitro and in vivo. nih.govnih.govmedsci.org Vitamin E this compound has been shown to have multiple intracellular targets and effects, contributing to its antitumor properties. nih.gov While the precise mechanisms by which this compound, as a standalone metabolite, directly modulates proliferation, differentiation, and apoptosis are complex and context-dependent, its impact on HIF-1α stabilization and epigenetic modifications provides potential pathways for these effects. oup.comoncotarget.comtandfonline.comnih.gov For instance, HIF-1α activation is known to promote cell proliferation and survival in various contexts, including tumorigenesis. oncotarget.com

Influence on Mitochondrial Dynamics and Bioenergetics

This compound plays a central role in mitochondrial function and bioenergetics, being a substrate for Complex II (SDH) in the electron transport chain (ETC). nih.govresearchgate.net Its concentration and localization are tightly controlled under physiological conditions. mdpi.com However, under stress or pathological conditions, this compound can accumulate in the mitochondrial matrix and cytosol, impacting mitochondrial dynamics and energy production. mdpi.comnih.gov

Mitochondrial Membrane Potential Regulation

This compound accumulation can affect mitochondrial membrane potential (ΔΨm). High this compound concentrations in Complex II can impair electron transport, leading to a reduced proton gradient, which is essential for maintaining ΔΨm and ATP production. mdpi.com Studies using a cell-permeable this compound prodrug (NV118) in Leigh syndrome patient fibroblasts demonstrated that while it increased mitochondrial membrane potential, high concentrations of this compound have been reported to exert inhibitory effects on mitochondrial respiration and contribute to increased ROS production, potentially impacting ΔΨm. uark.edumdpi.comnih.gov Conversely, some studies suggest that this compound-energized mitochondrial respiration can be regulated by the accumulation of oxaloacetate, an inhibitor of SDH, and that low ΔΨm can impair respiration by a mechanism involving oxaloacetate inhibition of SDH. researchgate.net

Glycolysis Upregulation

This compound accumulation, particularly through HIF-1α stabilization, can lead to the upregulation of glycolysis. nih.govoncotarget.comnih.govmdpi.com HIF-1α promotes the expression of glycolytic enzymes, shifting cellular metabolism towards aerobic glycolysis (the Warburg effect) even in the presence of oxygen. oncotarget.commdpi.com This metabolic shift can provide a rapid source of ATP and metabolic intermediates to support cell proliferation. oncotarget.commdpi.com Studies in activated macrophages and cancer cells have demonstrated this this compound-mediated upregulation of glycolytic enzymes via HIF-1α. nih.govnih.govmdpi.com Additionally, research in Leigh syndrome patient fibroblasts treated with a cell-permeable this compound prodrug showed an upregulation of glycolysis. uark.edumdpi.comnih.gov

Interplay with Other Metabolites and Metabolic Reprogramming

This compound's involvement in metabolic reprogramming is multifaceted, often stemming from its accumulation due to factors such as hypoxia, mutations in this compound dehydrogenase (SDH), or altered metabolic flux through pathways like glutaminolysis and the GABA shunt. frontiersin.orghaematologica.orgnih.govwikipedia.orgfrontiersin.orgnih.govmdpi.com This accumulation impacts the balance of other metabolites and triggers downstream signaling cascades that drive shifts in cellular metabolism. frontiersin.orghaematologica.orgwikipedia.orgfrontiersin.orgnih.govmdpi.com

One of the most significant interactions involves this compound's effect on hypoxia-inducible factor-1α (HIF-1α). This compound acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions. frontiersin.orghaematologica.orgfrontiersin.orgnih.govnih.govnih.govmdpi.com Inhibition of PHDs by accumulated this compound stabilizes HIF-1α, leading to its increased expression and the subsequent activation of HIF-1α target genes. frontiersin.orghaematologica.orgfrontiersin.orgnih.govnih.govnih.govmdpi.com This stabilization, even in the presence of oxygen, creates a state termed "pseudohypoxia" and promotes a metabolic shift towards glycolysis, a hallmark of the Warburg effect observed in cancer and activated immune cells. haematologica.orgoncotarget.comnih.govnih.govatsjournals.orgnih.govijbs.com

The interplay between this compound and glutamine metabolism is also crucial. Glutaminolysis, the breakdown of glutamine, can contribute to this compound accumulation, particularly in activated macrophages and cancer cells. nih.govfrontiersin.orgmdpi.comsemanticscholar.orgcurehunter.com This occurs as glutamine metabolism promotes the replenishment of α-ketoglutarate (α-KG) in the TCA cycle, and under certain conditions, flux through the cycle or alternative pathways like the GABA shunt can lead to increased this compound levels. nih.govfrontiersin.orgmdpi.comsemanticscholar.org The balance between this compound and α-KG is particularly important, as α-KG can reverse the inhibitory effect of this compound on PHDs. nih.govmdpi.com

This compound also interacts with fatty acid metabolism. Studies have shown that this compound can influence fatty acid oxidation. For instance, in diabetic mouse kidneys, this compound accumulation was found to suppress mitochondrial β-oxidation by elevating the mitochondrial NADH/NAD+ ratio, leading to lipid accumulation. nih.gov Conversely, research in mice suggests that succinic acid supplementation can improve lipid metabolism in the context of a high-fat diet, reducing serum levels of triglycerides, total cholesterol, and LDL-C, while increasing HDL-C. mdpi.com This effect may involve the promotion of white adipose tissue browning and activation of signaling pathways like PI3K-AKT/MAPK. mdpi.com

The ratio of this compound to fumarate (B1241708) has emerged as a potential metabolic marker in certain conditions. bioscientifica.comnih.govresearchgate.netnih.gov Mutations in SDH lead to this compound accumulation and significantly lower fumarate levels, resulting in a high this compound-to-fumarate ratio. bioscientifica.comnih.govnih.gov This ratio has been investigated as a diagnostic marker, particularly in SDH-related paragangliomas and pheochromocytomas. nih.govresearchgate.netnih.gov

Research findings highlight the dynamic interplay between this compound and other metabolites in driving metabolic reprogramming. For example, studies in activated immune cells demonstrate a metabolic shift towards glycolysis, influenced by this compound accumulation and subsequent HIF-1α stabilization. frontiersin.orgfrontiersin.orgnih.govnih.gov This reprogramming supports the rapid energy demands and the production of pro-inflammatory cytokines like IL-1β. frontiersin.orgfrontiersin.orgnih.govnih.gov

The following table summarizes some key interactions and their outcomes:

| Interacting Metabolite/Pathway | This compound's Role/Effect | Outcome/Metabolic Reprogramming | Relevant Contexts |

| Prolyl Hydroxylase (PHD) | Inhibits PHD activity, preventing HIF-1α degradation. frontiersin.orghaematologica.orgfrontiersin.orgnih.govnih.govnih.govmdpi.com | Stabilizes HIF-1α, promoting glycolytic shift (Warburg effect) and expression of HIF-target genes. frontiersin.orghaematologica.orgfrontiersin.orgnih.govnih.govnih.govmdpi.comatsjournals.orgnih.govijbs.com | Inflammation, Cancer, Hypoxia, Pseudohypoxia |

| Glutamine Metabolism | Glutaminolysis can increase α-KG, but also contribute to this compound accumulation. nih.govfrontiersin.orgmdpi.comsemanticscholar.orgcurehunter.com | Influences TCA cycle flux and can lead to this compound-driven effects on HIF-1α and inflammation. nih.govfrontiersin.orgmdpi.comsemanticscholar.orgcurehunter.com | Activated Immune Cells, Cancer |

| Fatty Acid Oxidation | Can inhibit mitochondrial β-oxidation under certain conditions. nih.gov Can improve lipid metabolism in other contexts. mdpi.com | Can lead to lipid accumulation. nih.gov Can promote adipose tissue browning and improve glucose/lipid homeostasis. mdpi.com | Diabetes, Obesity, High-Fat Diet |

| Fumarate | Accumulation relative to fumarate (high this compound/fumarate ratio) is indicative of SDH dysfunction. bioscientifica.comnih.govnih.gov | Reflects impaired TCA cycle activity and is associated with metabolic disturbances and aerobic glycolysis. bioscientifica.comnih.govnih.gov | SDH-related Tumors (e.g., Paraganglioma, Pheochromocytoma) nih.govresearchgate.netnih.gov |

| GABA Shunt | Activation can lead to this compound accumulation. nih.govfrontiersin.orgmdpi.comsemanticscholar.org | Contributes to elevated this compound levels, influencing downstream signaling. nih.govfrontiersin.orgmdpi.comsemanticscholar.org | LPS-activated Macrophages frontiersin.orgsemanticscholar.org |

This table is intended to be interactive, allowing users to explore the specific interactions and their associated outcomes in different cellular contexts based on the provided data.

Further research findings underscore the complexity of this compound's interactions. For instance, studies on cardiac regeneration after heart attack in mice suggest that inhibiting SDH, which leads to this compound accumulation, can promote a metabolic shift to glycolysis, which is linked to heart regeneration. wisc.edu This highlights a context where this compound accumulation, typically associated with pathology, might be leveraged for therapeutic benefit by inducing a specific metabolic reprogramming. wisc.edu

Moreover, this compound can also act as an extracellular signaling molecule by binding to its receptor, SUCNR1 (GPR91). frontiersin.orghaematologica.orgwikipedia.orgnih.govmdpi.comsnmjournals.orgspringermedizin.de This interaction can mediate various cellular responses and further influence metabolic processes and inflammatory signaling. frontiersin.orghaematologica.orgnih.govmdpi.comspringermedizin.de

The interplay between this compound and other metabolites, coupled with its signaling capabilities, positions this compound as a critical regulator of cellular metabolic state and a key player in metabolic reprogramming observed in diverse disease conditions.

Succinate in Pathophysiological Processes: Mechanistic Research

Succinate in Inflammatory Responses

This compound has a complex and often dual role in inflammatory responses, acting as both a pro-inflammatory and, under certain conditions, an anti-inflammatory signal depending on the cellular context and microenvironment. frontiersin.orgnih.govresearchgate.nethaematologica.orgmdpi.com Its accumulation can enhance inflammatory signaling and greatly influence the immuno-inflammatory response. frontiersin.org

Pro-inflammatory Signaling Mechanisms

Intracellular this compound is increasingly recognized as a pro-inflammatory mediator. frontiersin.orgnih.gov Upon activation by stimuli such as lipopolysaccharide (LPS), immune cells like macrophages undergo a metabolic shift towards glycolysis, which is accompanied by an increase in this compound levels. frontiersin.orgnih.gov

HIF-1α-mediated Cytokine Production (e.g., IL-1β, TNF-α)

Elevated cytosolic this compound levels stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are responsible for HIF-1α degradation under normal oxygen conditions. frontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.org This stabilization enhances inflammatory responses by promoting the transcription of HIF-1α-dependent genes, including those encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). frontiersin.orgnih.govresearchgate.netfrontiersin.orgtandfonline.comnih.govfrontiersin.org

Research findings demonstrate that LPS-induced this compound stabilizes HIF-1α, and this effect is linked to increased IL-1β production in macrophages. frontiersin.orgnih.gov IL-1β is a direct target of HIF-1α, and the inhibition of IL-1β induction by glycolysis inhibitors is explained by this HIF-1α dependency. nih.gov While IL-1β production is strongly linked to this compound and HIF-1α, the effect on TNF-α can vary depending on the specific experimental conditions and cell types. mdpi.comfrontiersin.orgnih.gov

ROS-mediated Inflammatory Pathways

This compound can also induce redox signaling by promoting mitochondrial Reactive Oxygen Species (ROS) production, primarily through reverse electron transport (RET) at mitochondrial complex I. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net This process involves the oxidation of this compound by this compound dehydrogenase (SDH), which, under conditions of high this compound and altered mitochondrial membrane potential, can push electrons back through complex I, generating ROS. nih.govnih.govresearchgate.netcam.ac.uk ROS further contribute to inflammation and can also support HIF-1α stabilization by inhibiting PHDs. nih.govresearchgate.netnih.govnih.govresearchgate.net This highlights a mechanism where this compound-driven mitochondrial ROS production acts as a pro-inflammatory redox signal. nih.govresearchgate.netcam.ac.uk

Role in Macrophage Polarization (M1 Phenotype)

This compound plays a significant role in polarizing macrophages towards the pro-inflammatory M1 phenotype. nih.govmdpi.comfrontiersin.orgnih.gov M1 macrophages are characterized by a metabolic shift towards enhanced glycolysis, which leads to increased intracellular this compound accumulation. nih.govmdpi.comfrontiersin.orgfrontiersin.org This elevated this compound, through mechanisms like HIF-1α stabilization and ROS production, drives the expression of pro-inflammatory genes and contributes to the M1 functional state, which is important for clearing pathogens but can also contribute to tissue damage in chronic inflammation. nih.govresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgmdpi.com A low α-ketoglutarate (αKG)/succinate ratio is associated with strengthened M1 polarization in macrophages. frontiersin.orgmdpi.com

Anti-inflammatory Signaling Mechanisms

While often associated with pro-inflammation, this compound can also exert anti-inflammatory effects, particularly through its interaction with the this compound receptor 1 (SUCNR1). frontiersin.orgnih.govhaematologica.orgmdpi.comfishersci.comresearchgate.netfrontiersin.org

SUCNR1-mediated Anti-inflammatory Responses (e.g., IL-4, M2 Macrophage Polarization)

Extracellular this compound can act as a signaling molecule by engaging SUCNR1 (also known as GPR91), a G protein-coupled receptor expressed on the surface of various immune cells, including macrophages. frontiersin.orgnih.govresearchgate.netresearchgate.nethaematologica.orgmdpi.com While SUCNR1 activation has been implicated in both pro- and anti-inflammatory responses depending on the context, recent findings highlight its role in mediating anti-inflammatory effects. frontiersin.orgnih.govresearchgate.nethaematologica.orgmdpi.comnih.gov

Activation of SUCNR1 has been shown to promote an anti-inflammatory phenotype in macrophages and can boost their response to type 2 cytokines, such as Interleukin-4 (IL-4). nih.govhaematologica.orgnih.govresearchgate.net Research suggests that this compound, by binding to SUCNR1, can induce IL-4 production and promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.govresearchgate.nettandfonline.comintensive-care.ru M2 macrophages are involved in the resolution of inflammation and tissue repair. tandfonline.comfrontiersin.org This SUCNR1-mediated signaling pathway can lead to the expression of anti-inflammatory genes and contribute to inflammation control. intensive-care.rubmbreports.org Studies using SUCNR1-deficient macrophages have further supported the critical role of this receptor in mediating anti-inflammatory responses and regulating macrophage polarization. mdpi.comnih.govresearchgate.net

Modulation of Inflammatory Mediators (e.g., IL-6, Nitric Oxide)

This compound plays a complex role in the modulation of inflammatory mediators. Studies indicate that this compound can suppress the secretion of pro-inflammatory molecules such as interleukin-6 (IL-6) and nitric oxide (NO) in inflammatory macrophages. nih.govmdpi.comresearchgate.net This effect may occur independently of the this compound receptor 1 (SUCNR1). nih.govmdpi.comresearchgate.netfrontiersin.org Conversely, this compound accumulation within activated macrophages can stabilize hypoxia-inducible factor-1α (HIF-1α), a transcription factor that promotes the production of pro-inflammatory cytokines like IL-1β. frontiersin.org The interplay between this compound and inflammatory mediators is intricate, with this compound potentially exerting both pro- and anti-inflammatory effects depending on the cellular context and specific experimental settings. mdpi.comfrontiersin.org Furthermore, nitric oxide itself has been shown to modulate the levels of TCA cycle metabolites, including this compound, in inflammatory macrophages. nih.gov

Implications in Chronic Inflammatory Conditions (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease)

Alterations in this compound levels are associated with several chronic inflammatory disorders, including rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). nih.govfrontiersin.org These associations are largely attributed to the impact of this compound on immune cell responses. nih.gov The this compound-SUCNR1 axis has been implicated in the exacerbation and maintenance of inflammation in chronic conditions such as RA and obesity. mdpi.com Elevated levels of this compound have been detected in patients with IBD and in animal models of intestinal inflammation. mdpi.com In the context of chronic inflammation in IBD, which is often associated with mucosal hypoxia, this compound accumulation under low oxygen conditions contributes to the stabilization of HIF-1α, a key regulator of cellular adaptation to low oxygen environments. mdpi.com Metabolic dysregulation, including alterations in amino acid metabolism, is involved in the chronic inflammation seen in later stages of RA, and this compound has been identified as a potential biomarker for this condition. frontiersin.org

This compound in Cancer Pathogenesis and Progression

This compound is recognized as a significant player in the initiation and progression of cancer. Its concentration is frequently elevated in malignant tissues compared to normal tissues. mdpi.comnih.gov This increased presence contributes to the altered metabolic landscape characteristic of cancer cells. mdpi.comnih.govresearchgate.net

Role as an Oncometabolite

This compound is classified as an oncometabolite, a metabolite that accumulates in tumors and contributes to tumorigenesis. mdpi.comresearchgate.netmdpi.com Its elevated abundance in cancer is often linked to mutations in genes encoding enzymes involved in its metabolism, particularly this compound dehydrogenase (SDH). mdpi.com As an oncometabolite, this compound drives cancer transformation significantly by influencing the activity of epigenetic effectors. mdpi.com The accumulation of this compound is considered a hallmark of tumorigenesis in certain cancers, such as paraganglioma (PGL) and pheochromocytoma (PCC). nih.gov

This compound Dehydrogenase (SDH) Mutations and Pseudohypoxia

Mutations in the genes encoding the subunits of the this compound dehydrogenase (SDH) complex (SDHA, SDHB, SDHC, and SDHD) are associated with the development of a spectrum of tumors, including PGL, PCC, gastrointestinal stromal tumors (GISTs), renal cell carcinoma, papillary thyroid cancer, neuroblastoma, and pituitary adenomas. nih.govnih.govaopwiki.orgallenpress.com These SDH-inactivating mutations lead to the accumulation of this compound within the cell. nih.govnih.gov This accumulation, in turn, creates a state known as pseudohypoxia, characterized by the stabilization and increased levels of HIF-1α, even in the presence of normal oxygen concentrations. nih.govnih.govallenpress.com this compound achieves this by inhibiting prolyl hydroxylases (PHDs), enzymes responsible for the degradation of HIF-1α. frontiersin.orgmdpi.comnih.govnih.govallenpress.com Tumors harboring SDHx mutations often exhibit a strong hypoxic signature due to this pseudohypoxic state. nih.gov

Epigenetic Remodeling in Tumorigenesis

This compound plays a critical role in epigenetic remodeling during tumorigenesis. It has been described as an "epigenetic hacker" due to its ability to inhibit key enzymes involved in DNA and histone demethylation. oncotarget.comnih.gov this compound accumulation inhibits several α-ketoglutarate (α-KG)-dependent dioxygenases, including the Ten-Eleven Translocation (TET) enzymes and Jumonji C domain-containing histone demethylases (JHDMs). mdpi.comnih.govallenpress.com This inhibition leads to a hypermethylated state and widespread alterations in the epigenetic landscape of cancer cells. mdpi.comnih.govmdpi.comnih.govallenpress.comfrontiersin.org These epigenetic changes can alter gene expression profiles, contributing to processes like epithelial-to-mesenchymal transition (EMT), which is crucial for cancer progression and metastasis. nih.gov Studies have shown that the accumulation of cytoplasmic this compound reduces levels of 5-hydroxymethylcytosine (B124674) (5hmC), a marker associated with active DNA demethylation, and contributes to TET-induced epigenetic reprogramming during EMT. pnas.org In paragangliomas with SDH deficiency, this compound accumulation establishes a hypermethylation phenotype through the epigenetic silencing mediated by the inhibition of 2-OG-dependent histone and DNA demethylases. frontiersin.org

Influence on Tumor Microenvironment and Angiogenesis (VEGF Upregulation)

This compound also influences the tumor microenvironment, particularly by promoting angiogenesis. Extracellular this compound can bind to its receptor, SUCNR1 (also known as GPR91), present on various cells, including endothelial cells and tumor-associated macrophages (TAMs). mdpi.com Binding of this compound to SUCNR1 on endothelial cells can induce angiogenesis through the activation of signaling pathways such as STAT3 and ERK1/2, leading to the upregulation of vascular endothelial growth factor (VEGF). mdpi.comnih.govnih.govoncotarget.comresearchgate.net This pro-angiogenic effect of this compound mediated by the SUCNR1-STAT3/ERK axis can occur independently of HIF-1α stabilization. nih.govnih.govoncotarget.com Furthermore, this compound can bind to SUCNR1 on TAMs, triggering signaling pathways that promote an angiogenic and inflammatory phenotype in these cells, further contributing to tumor progression. mdpi.com this compound accumulation in the tumor microenvironment enhances tumor-associated inflammation. oncotarget.com this compound also promotes cancer cell migration and invasion, partly through an EMT-dependent mechanism. nih.gov The presence of this compound can also drive the polarization of macrophages towards a pro-tumoral M2 phenotype. researchgate.net

Impact on Immune Cell Function in Cancer

In the context of cancer, this compound's role extends to influencing the tumor microenvironment and modulating immune cell function. Elevated this compound levels, often resulting from mutations in this compound dehydrogenase (SDH) or altered metabolic pathways, can impact immune cells within the tumor microenvironment frontiersin.orgresearchgate.net. Immune cells are capable of sensing excessive this compound in this environment and initiating specific immune responses researchgate.net.

Research indicates that reduced SDH activity in certain cancers, such as lung cancer, leads to this compound accumulation and secretion researchgate.net. This secreted this compound can stimulate the formation of polarized M2-like tumor-associated macrophages (TAMs) via the this compound receptor (SUCNR1, also known as GPR91) researchgate.net. M2-like TAMs are generally associated with suppressing anti-tumor immune responses and facilitating tumor migration researchgate.net. The activation of SUCNR1 by this compound can trigger signaling cascades, including the PI3K-hypoxia-inducible factor 1α (HIF-1α) axis, which has been implicated in promoting cancer cell migration and invasion researchgate.netmdpi.com.

Furthermore, this compound accumulation has been reported to enhance MHC-I expression on tumor cells by inhibiting lysine (B10760008) demethylases (KDMs) acs.org. MHC-I molecules are crucial for presenting antigens to T cells, and their upregulation can facilitate the immune presentation of tumor cells, potentially boosting anti-tumor immune activation acs.org. Conversely, the loss or downregulation of MHC-I is a mechanism by which cancer cells evade immune surveillance acs.org.

This compound's influence on immune cells in the tumor microenvironment is complex and can involve the regulation of cytokine production and immune response signaling pathways mdpi.com. While some studies suggest a pro-inflammatory role for this compound through HIF-1α mediated IL-1β production, others indicate that cell-permeable this compound can elicit an anti-inflammatory response in certain contexts, promoting polarization towards M2 macrophages mdpi.com.

This compound in Ischemia-Reperfusion (IR) Injury

Ischemia-Reperfusion (IR) injury is a significant clinical challenge characterized by tissue damage that occurs after blood supply is restored to ischemic tissue. This compound has emerged as a key metabolic signal and mediator of this injury frontiersin.orgahajournals.org.

Mechanisms of this compound Accumulation During Ischemia